

Application Note: Quantification of Eschweilenol C using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: *Eschweilenol C*

Cat. No.: *B1243880*

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Introduction

Eschweilenol C is a phenolic compound and a derivative of ellagic acid.[1][2] It has been identified as the major constituent in the aqueous fraction of the ethanolic extract of *Terminalia fagifolia* Mart. and is noted for its potential antifungal and anti-inflammatory properties.[1][3] As interest in the therapeutic potential of **Eschweilenol C** grows, a reliable and accurate analytical method for its quantification is essential for research, quality control, and formulation development. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Eschweilenol C**.

Materials and Methods

The analytical method was developed based on a C18 stationary phase, which is effective for the separation of phenolic compounds. The mobile phase consists of a gradient of acidified water and acetonitrile, which is a common approach for the analysis of natural products.[4]

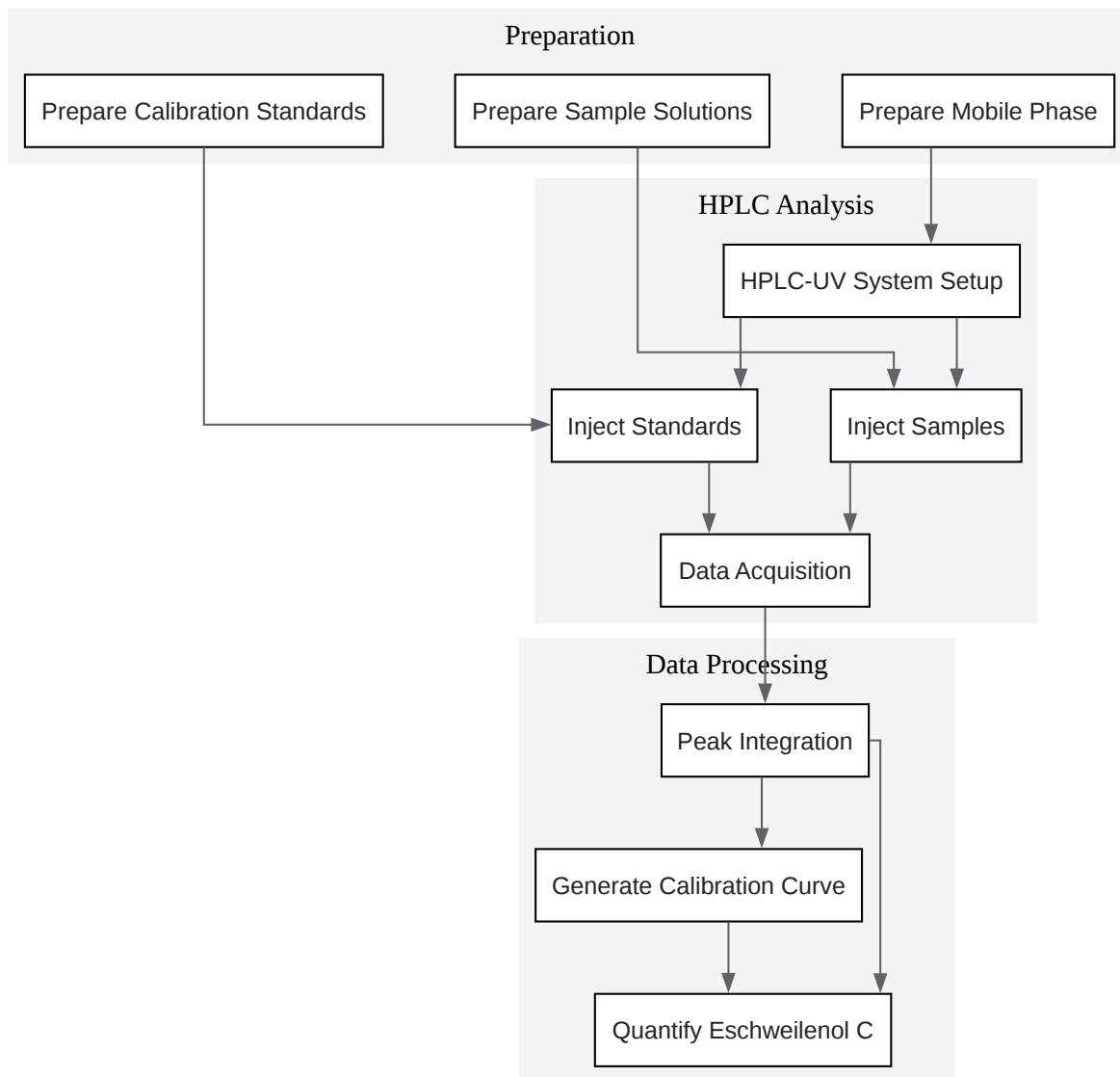
Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

Parameter	Value
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	254 nm

Experimental Workflow

The overall experimental workflow for the quantification of **Eschweilenol C** is depicted in the following diagram.



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Caption: Experimental workflow for **Eschweilenol C** quantification.

Protocols

Preparation of Mobile Phase

- Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
- Degas both mobile phases using an ultrasonic bath for 15 minutes before use.

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Eschweilenol C** reference standard and dissolve it in 10 mL of a suitable solvent such as DMSO or methanol. [\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

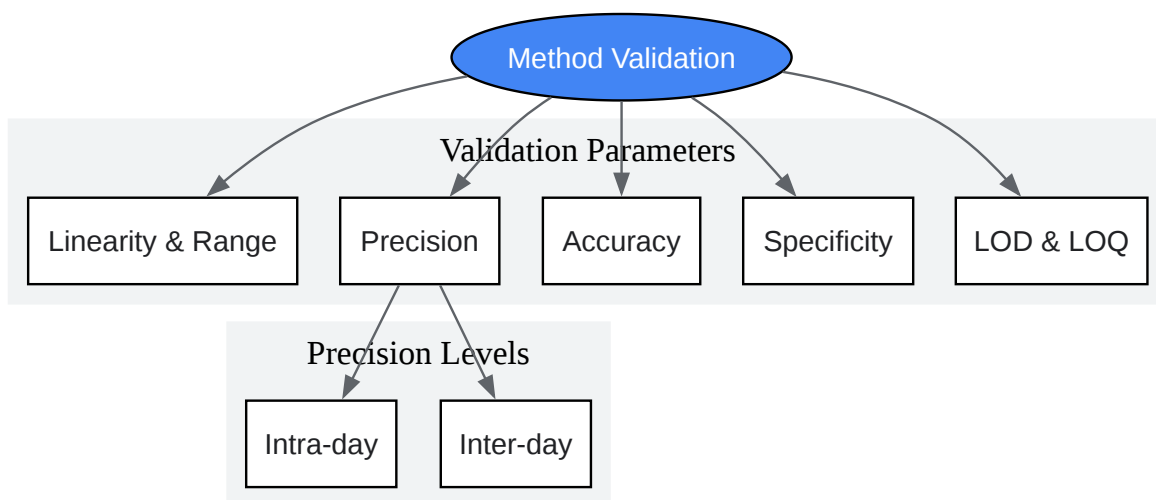
- Extraction from Plant Material: Accurately weigh a suitable amount of the powdered plant material.
- Perform an extraction, for example, using an ethanolic extraction followed by liquid-liquid partitioning to obtain an aqueous fraction rich in **Eschweilenol C**. [\[1\]](#)
- Evaporate the solvent and redissolve the residue in a known volume of mobile phase.
- Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method was validated according to the International Council on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). [\[5\]](#)

Method Validation Workflow

The logical steps involved in the validation of the analytical method are outlined below.



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Caption: Logical workflow for analytical method validation.

Results and Discussion

Linearity

The linearity of the method was determined by constructing a calibration curve with at least five different concentrations of **Eschweilenol C**. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (R^2).

Calibration Curve Data

Concentration (µg/mL)	Peak Area (mAU*s)
1.0	15,234
5.0	76,170
10.0	151,980
25.0	380,500
50.0	759,800
100.0	1,521,000
Regression Equation	$y = 15200x - 800$
Correlation Coefficient (R^2)	0.9998

Method Validation Summary

The table below summarizes the validation parameters for the HPLC-UV method for the quantification of **Eschweilenol C**.

Parameter	Result	Acceptance Criteria
Linearity (R^2)	0.9998	$R^2 \geq 0.999$
Precision (RSD%)		
- Intra-day	< 2.0%	$RSD \leq 2\%$
- Inter-day	< 3.0%	$RSD \leq 3\%$
Accuracy (Recovery %)	98.0 - 102.0%	95 - 105%
Limit of Detection (LOD)	0.2 µg/mL	-
Limit of Quantification (LOQ)	0.6 µg/mL	-

The results demonstrate that the developed HPLC-UV method is linear, precise, and accurate for the quantification of **Eschweilenol C**.

Conclusion

This application note provides a detailed and validated HPLC-UV method for the reliable quantification of **Eschweilenol C** in various samples. The method is simple, rapid, and robust, making it suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data support the suitability of this method for its intended purpose.

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References

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